2,3,4,5-Tetrachlorobenzonitrile
Description
Significance in Organic Synthesis and Advanced Chemical Intermediate Research
Aromatic nitriles, as a class, are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. chemicalbook.com They are precursors to a variety of pharmacologically important compounds. chemicalbook.com The synthesis of complex molecules often involves a series of reactions, which can be designed as either a linear or convergent synthesis. libretexts.org In a linear synthesis, a starting material is sequentially modified through a series of steps to yield the final product. libretexts.org Convergent syntheses involve preparing different fragments of the final molecule separately and then combining them at a later stage. libretexts.org
However, the direct application of 2,3,4,5-tetrachlorobenzonitrile (B1295599) as a key intermediate in major industrial synthetic routes is not prominent in publicly available research. Its significance is more defined in its role as a reference standard for the detection and quantification of environmental contaminants. restek.comrestek.com
Historical Trajectories in Tetrachlorinated Benzonitriles Research
Research into tetrachlorinated benzonitriles is closely linked to the study of organochlorine pesticides. One of the most notable compounds in this area is chlorothalonil (B1668833), a broad-spectrum fungicide first registered for use on turf grasses in 1966. nih.gov The environmental fate of chlorothalonil has been a subject of extensive research, as it degrades into various metabolites, including hydroxylated and other chlorinated nitrile compounds. nih.govepa.govacs.org
Studies have investigated the degradation pathways of chlorothalonil in different environmental conditions, such as soil and water. epa.govacs.org For instance, the half-life of chlorothalonil in soil can be relatively short, but its degradation products can be more persistent. acs.orgnih.gov This persistence has led to the need for analytical methods to detect and quantify these metabolites, thereby driving the synthesis of specific tetrachlorinated benzonitrile (B105546) isomers as reference standards.
Contemporary Academic Research Landscape and Scholarly Interest in this compound
Current scholarly interest in this compound is largely centered on its use as an analytical standard. It is used in environmental monitoring to study the breakdown of pesticides like chlorothalonil. epa.govepa.gov The synthesis of related compounds, such as 2,3,4,5-tetrachloronitrobenzene, which can be an intermediate for insecticides, highlights the ongoing interest in substituted chlorinated aromatics. google.comgoogle.com
The synthesis of various substituted benzonitriles remains an active area of research, with methods being developed for the selective creation of different isomers. For example, the ammoxidation of chlorotoluene is a method for producing chlorobenzonitrile. rsc.org Furthermore, the synthesis of tetrazole derivatives, which have applications in pharmaceuticals and high-energy materials, can start from organonitriles through cycloaddition reactions. nih.gov While not directly involving this compound, this research demonstrates the broader academic interest in the chemistry of nitrile-containing aromatic compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 36245-95-1 |
| Molecular Formula | C₇HCl₄N |
| Purity | 95.0% chemsrc.com |
This table is interactive. Click on the headers to sort.
Research Findings on Related Substituted Benzonitriles
| Compound | Synthetic Method | Application/Significance |
| 2-Amino-5-chlorobenzonitrile | Four-step synthesis from anthranilic acid. chemicalbook.com | Intermediate for pharmaceuticals and dyes. chemicalbook.com |
| 2,3,4,5-Tetrafluorobenzoyl chloride | Synthesized from 2,3,4,5-tetrafluorobenzoic acid using triphosgene. asianpubs.org | Important organic intermediate for various industries. asianpubs.org |
| 2-Chlorobenzonitrile | Synthesized from 2-chlorotoluene (B165313) via ammoxidation. rsc.org | Intermediate for agrochemicals and pharmaceuticals. chemicalbook.com |
| 2,3,4,5-Tetrachloronitrobenzene | Prepared by chlorination of 2,4,5-trichloronitrobenzene. google.comgoogle.com | Intermediate for the insecticide Teflubenzuron. google.comgoogle.com |
This table is interactive. Click on the headers to sort.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrachlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFZVGHXAVYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968600 | |
| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53813-76-6 | |
| Record name | Benzonirile, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053813766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Innovations for 2,3,4,5 Tetrachlorobenzonitrile
Established Synthetic Pathways for 2,3,4,5-Tetrachlorobenzonitrile (B1295599)
The preparation of TCBN can be approached from two main retrosynthetic directions: building the chlorine substitution pattern on a benzonitrile (B105546) core or adding the nitrile group to a fully chlorinated aromatic system.
Direct Chlorination Strategies of Benzonitrile Derivatives
Direct chlorination involves the stepwise substitution of hydrogen atoms on a benzonitrile molecule with chlorine. This approach is challenging due to the difficulty in controlling the regioselectivity to obtain the specific 2,3,4,5-substitution pattern and the risk of over-chlorination.
Recent advancements in chlorination focus on direct C-H bond activation to install chlorine atoms at specific positions on an aromatic ring. nih.govthieme-connect.de These methods often rely on directing groups to enhance regioselectivity. nih.gov While specific examples for TCBN are not prevalent, the principles apply. For instance, the chlorination of benzene (B151609) up to the tetrachloro-stage often yields a mixture of isomers, primarily 1,2,4,5-tetrachlorobenzene (B31791) and 1,2,3,4-tetrachlorobenzene (B165215), with the latter being a precursor for TCBN. google.com The synthesis of 1,2,3,4-tetrachlorobenzene itself is typically achieved through the controlled chlorination of 1,3,5-trichlorobenzene. wikipedia.org These processes highlight the complexities of controlling isomer formation in direct chlorination.
Introduction of the Nitrile Functionality onto Chlorinated Aromatics
A more common and often more selective route to TCBN involves the introduction of a nitrile (-CN) group onto a 1,2,3,4-tetrachlorobenzene precursor. This transformation, known as cyanation, can be achieved through several well-established named reactions. wikipedia.org
The Sandmeyer reaction is a cornerstone method for this purpose. wikipedia.orgbyjus.com This reaction involves the diazotization of an aromatic amine (in this case, 2,3,4,5-tetrachloroaniline) with a nitrite (B80452) source, typically in the presence of a strong acid, to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt (CuCN), which facilitates the replacement of the diazonium group with a nitrile group, yielding the target this compound. wikipedia.orglscollege.ac.inmasterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com
Another classical method is the Rosenmund-von Braun reaction , which involves the high-temperature reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide. nih.gov Modern variations of this reaction have been developed that are catalytic in copper. wikipedia.org
Palladium-catalyzed cyanation reactions have also emerged as a powerful tool, allowing for the conversion of aryl chlorides and bromides to nitriles under milder conditions and with greater functional group tolerance than traditional methods. nih.govrsc.org
Multi-step Reaction Sequences in TCBN Preparation
The synthesis of TCBN is inherently a multi-step process, often involving the synthesis of the chlorinated aromatic precursor followed by the introduction of the nitrile functionality. libretexts.org A typical sequence would begin with a less-chlorinated benzene derivative and proceed through controlled chlorination steps to achieve the desired 1,2,3,4-tetrachloro substitution pattern before the final cyanation step. youtube.comyoutube.com
For example, a conceptual multi-step synthesis could involve:
Chlorination: Starting from a suitable chlorobenzene (B131634), perform electrophilic chlorination to synthesize 1,2,3,4-tetrachlorobenzene. wikipedia.org
Nitration: Introduction of a nitro group onto the tetrachlorobenzene ring.
Reduction: Reduction of the nitro group to an amine, forming 2,3,4,5-tetrachloroaniline.
Cyanation: Conversion of the aniline (B41778) to the nitrile via the Sandmeyer reaction. byjus.comorganic-chemistry.org
Each step in such a sequence requires careful selection of reagents and conditions to maximize the yield of the desired intermediate before proceeding to the next transformation. savemyexams.comyoutube.com
Advancements in Catalytic Synthesis and Reaction Optimization
Research into the synthesis of TCBN and related compounds has led to significant progress in catalyst development and the use of novel reaction media to enhance efficiency and selectivity.
Exploration of Catalysts in Chlorination and Nitrilation Processes
Catalysts in Chlorination: The direct chlorination of aromatic compounds often employs Lewis acid catalysts like ferric chloride (FeCl₃) or antimony trichloride (B1173362) (SbCl₃) to activate the chlorine molecule. google.com In some cases, iodine is used as a catalyst, as demonstrated in the preparation of 2,3,4,5-tetrachloronitrobenzene, a related compound. google.com The choice of catalyst is crucial for controlling the extent and position of chlorination.
Catalysts in Nitrilation (Cyanation): The field of cyanation has seen extensive catalyst development.
Copper Catalysts: Copper(I) salts are the classic reagents/catalysts for the Sandmeyer and Rosenmund-von Braun reactions. lscollege.ac.ingoogle.com
Palladium Catalysts: Palladium complexes are highly effective for the cyanation of aryl halides, including challenging aryl chlorides. nih.govorganic-chemistry.org These reactions often use ligands such as sterically demanding phosphines to prevent catalyst deactivation by the cyanide ion. nih.gov
Nickel Catalysts: Less expensive nickel-based catalytic systems have been developed as a practical alternative to palladium for the cyanation of aryl chlorides. organic-chemistry.org
Novel Solvent Systems and Reaction Media for Enhanced Selectivity and Yield
The choice of solvent is critical in optimizing synthetic routes, influencing reactant solubility, reaction rates, and product purification. wordpress.com In the synthesis of chlorinated aromatics, solvent systems can be quite aggressive. For example, a mixture of concentrated sulfuric acid and chlorosulfonic acid, with 1,2-dichloroethane (B1671644) as a co-solvent, has been used for the chlorination of a trichloronitrobenzene precursor. google.com For purification, ethanol (B145695) is often employed for recrystallization. google.com
In modern catalytic cyanation, solvents such as dioxane, dimethylformamide (DMF), acetonitrile (B52724), and N-methyl-pyrrolidone (NMP) are commonly used. nih.govgoogle.com The development of greener solvents is an ongoing area of research to reduce the environmental impact of these syntheses. wordpress.comacs.org Some advanced methods have explored the use of ionic liquids as reaction media, which can offer advantages in terms of reaction efficiency and catalyst recycling. organic-chemistry.org For instance, Sandmeyer-type reactions have been successfully carried out in [BMIM][PF6] ionic liquid. organic-chemistry.org
Process Intensification and Continuous Flow Methodologies
Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient chemical processes. wikipedia.org In the context of this compound synthesis, this can be achieved through various means, including the use of microreactors, which offer superior control over reaction parameters. youtube.com
Continuous flow chemistry, a key component of process intensification, presents numerous advantages over traditional batch processing. mnstate.edu These benefits include enhanced heat and mass transfer, which are critical for controlling highly exothermic or rapid reactions often encountered in the synthesis of halogenated aromatics. mnstate.edunih.gov The improved safety profile is particularly relevant for reactions involving hazardous reagents or intermediates, such as the diazotization step in a potential Sandmeyer synthesis of this compound from a corresponding aniline. wikipedia.orgnih.gov
While specific literature on the continuous flow synthesis of this compound is not widely available, the principles have been successfully applied to related compounds. For instance, the continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated, showcasing a significant increase in catalyst productivity compared to batch processes. scispace.com Such methodologies could be adapted for the synthesis of this compound, potentially leading to higher yields and purity by minimizing byproduct formation through precise control of residence time and temperature. nih.govnih.govuni-muenchen.de
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heat Transfer | Often limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. |
| Mass Transfer | Can be inefficient, leading to localized concentration gradients. | Highly efficient, ensuring uniform mixing. |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with smaller reaction volumes at any given time. nih.gov |
| Scalability | Often requires significant redevelopment. | More straightforward by operating the system for longer durations. |
| Byproduct Formation | Higher potential due to poor control over reaction parameters. | Minimized through precise control of temperature and residence time. |
Isolation and Purification Techniques in this compound Synthesis
Recrystallization is a widely used technique for purifying solid organic compounds. google.com The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. jove.com The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point. For polychlorinated aromatic compounds, common solvents for recrystallization include alcohols, and hydrocarbon solvent mixtures. mnstate.edurochester.edu For instance, in the preparation of the related compound 2,3,4,5-tetrachloronitrobenzene, ethanol was used as a recrystallization solvent, yielding a product with 99% purity. Given the structural similarity, ethanol or ethanol/water mixtures could be effective for purifying this compound. mnstate.edu
Table 2: Common Solvents for Recrystallization of Organic Compounds
| Solvent/Solvent System | Polarity | Comments |
|---|---|---|
| Water | High | Effective for polar compounds, often used in combination with a more soluble organic solvent. rochester.edu |
| Ethanol | Medium-High | A versatile solvent, often used for a wide range of organic compounds. youtube.com |
| n-Hexane/Ethyl Acetate (B1210297) | Low/Medium | A common solvent pair for compounds with intermediate polarity. rochester.edu |
| Toluene | Low | Suitable for non-polar, aromatic compounds. |
Chromatographic techniques, particularly column chromatography, are employed when recrystallization is ineffective, especially for separating compounds with similar solubility profiles or when impurities are present in significant amounts. Silica (B1680970) gel is a common stationary phase for the purification of moderately polar organic compounds. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds through the column at different rates. For halogenated benzonitriles, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate is often effective. For example, the purification of 4-bromo-2-chlorobenzonitrile (B136228) was achieved using silica gel chromatography with a petroleum ether:ethyl acetate eluent.
Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) for real-time monitoring of reactions. In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling. youtube.commt.comspecac.com
This real-time analysis allows for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, enabling precise control over the reaction to maximize yield and purity. youtube.comspectroscopyonline.com For the synthesis of this compound, particularly if a Sandmeyer reaction is employed, in-situ FTIR could monitor the disappearance of the diazonium salt intermediate and the formation of the nitrile product. wikipedia.orgnih.gov This would allow for the accurate determination of the reaction endpoint, preventing the formation of byproducts from over- or under-reaction.
The data generated from in-situ monitoring can be used to create concentration profiles over time, which are essential for kinetic modeling and process optimization. youtube.com This approach facilitates a more efficient scale-up from the laboratory to industrial production, ensuring consistent product quality. mt.com
Chemical Reactivity and Derivatization Chemistry of 2,3,4,5 Tetrachlorobenzonitrile
Nucleophilic Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Ring
Aromatic rings, typically nucleophilic, become electrophilic and susceptible to nucleophilic attack when substituted with potent electron-withdrawing groups. jove.com The nitrile group (-CN) on 2,3,4,5-tetrachlorobenzonitrile (B1295599) serves as a strong activating group for nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. jove.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. differencebetween.com
The electron-deficient nature of the benzene ring in this compound facilitates the displacement of its chlorine atoms by a variety of heteroatom nucleophiles, including alkoxides, amines, and thiols. The regioselectivity of this substitution is governed by the ability of the electron-withdrawing nitrile group to stabilize the intermediate Meisenheimer complex. Attack at positions ortho and para to the nitrile group is electronically favored due to the effective delocalization of the negative charge onto the nitrile group via resonance.
In the case of this compound, the potential sites for substitution are:
C-2: ortho to the nitrile group.
C-3: meta to the nitrile group.
C-4: para to the nitrile group.
C-5: meta to the nitrile group.
Based on electronic principles, nucleophilic attack is most likely to occur at the C-4 (para) position, followed by the C-2 (ortho) position. Substitution at the meta positions (C-3 and C-5) is significantly less favored. While specific studies on the selective substitution of this compound are not widely documented, reactions on similarly activated polychlorinated systems, such as 3,6-dichloro-1,2,4,5-tetrazine, demonstrate the feasibility of selective SNAr reactions. researchgate.net
Both electronic and steric effects critically influence the rate and outcome of SNAr reactions on this compound. differencebetween.com
Electronic Effects: The primary electronic effect stems from the powerful electron-withdrawing nature of the nitrile group through both induction and resonance (-I, -M effect). This effect significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The four chlorine atoms also contribute with a strong inductive withdrawing effect (-I) and a weaker resonance donating effect (+M). The net result is a highly electrophilic aromatic system primed for SNAr reactions. researchgate.net Decreased ring activation generally leads to lower rates of nucleophilic attack. researchgate.net
Steric Effects: Steric hindrance arises from the spatial bulk of atoms, which can impede the approach of a nucleophile to the reaction center. wikipedia.org In this compound, the chlorine atoms adjacent to potential attack sites can cause steric hindrance.
Attack at C-2: This position is electronically activated (ortho to -CN) but is flanked by a chlorine atom at C-3, which provides some steric hindrance.
Attack at C-4: This position is also electronically activated (para to -CN) and is flanked by chlorine atoms at C-3 and C-5.
Attack at C-5: While electronically disfavored (meta to -CN), this position is sterically hindered by the chlorine at C-4.
The interplay of these effects dictates the ultimate site of substitution. Increased steric hindrance around the reaction site is known to slow down chemical reactions. wikipedia.orgrsc.org For instance, the reaction rate can be significantly reduced when bulky nucleophiles or substrates with bulky substituents are used. researchgate.netrsc.org
The conversion of aromatic chlorides to the corresponding fluorides is a synthetically important transformation, often accomplished via a halide exchange (Halex) reaction. wikipedia.org This process involves treating the aryl chloride with an anhydrous fluoride (B91410) salt, typically potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at high temperatures (150-250 °C). wikipedia.org Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are commonly used. wikipedia.org
The Halex reaction is particularly effective for aryl chlorides that are activated by electron-withdrawing groups, such as nitro or nitrile groups. wikipedia.org Therefore, this compound is a suitable substrate for conversion to 2,3,4,5-tetrafluorobenzonitrile. While the direct conversion of this specific isomer is not prominently detailed in readily available literature, the successful application of the Halex process to other chlorinated benzonitriles, such as the conversion of 2,6-dichlorobenzonitrile (B3417380) to 2,6-difluorobenzonitrile, demonstrates the viability of this method. wikipedia.org Phase-transfer catalysts may also be employed to improve reaction efficiency. google.com
Table 1: General Conditions for the Halex Reaction on Activated Aryl Chlorides
| Parameter | Typical Conditions |
|---|---|
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF), Cesium Fluoride (CsF) |
| Solvent | Dimethyl sulfoxide (DMSO), Sulfolane, Dimethylformamide (DMF) |
| Temperature | 150 - 250 °C |
| Catalyst (Optional) | Phase-transfer catalysts (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts) google.com |
Transformations of the Nitrile Functional Group in this compound
The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk
Acidic Hydrolysis: Heating this compound with an aqueous acid solution (e.g., dilute HCl or H₂SO₄) under reflux will yield 2,3,4,5-tetrachlorobenzoic acid and an ammonium salt. libretexts.orgchemguide.co.uk
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially produces the salt of the carboxylic acid (sodium 2,3,4,5-tetrachlorobenzoate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free 2,3,4,5-tetrachlorobenzoic acid. libretexts.orgweebly.com
The synthesis of 2,3,4,5-tetrachlorobenzoic acid and its subsequent conversion to 2,3,4,5-tetrachlorobenzamide have been documented, confirming the viability of these transformations. mdpi.com The partial hydrolysis of the nitrile to the corresponding amide, 2,3,4,5-tetrachlorobenzamide, can often be achieved under more controlled conditions, for example by using acid catalysis with careful management of reaction time and temperature. A family of borylated 2,3,4,5-tetrachlorobenzamides has also been synthesized and studied. aber.ac.uk
Table 2: Typical Conditions for Nitrile Hydrolysis and Amidation
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Full Hydrolysis (Acidic) | Dilute H₂SO₄ or HCl, Heat (reflux) | 2,3,4,5-Tetrachlorobenzoic Acid |
| Full Hydrolysis (Basic) | 1. NaOH (aq), Heat (reflux) 2. H₃O⁺ (acidification) | 2,3,4,5-Tetrachlorobenzoic Acid | | Amidation | Controlled acid-catalyzed hydration (e.g., H₂SO₄ in AcOH) | 2,3,4,5-Tetrachlorobenzamide |
The nitrile group can be readily reduced to a primary amine. The most common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. jove.comlibretexts.orgjove.com This reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org An intermediate imine anion is formed, which is then subjected to a second hydride attack to generate a dianion that, upon protonation with water, yields the primary amine. jove.comlibretexts.org
Applying this to this compound would yield 2,3,4,5-tetrachlorobenzylamine.
Reaction: this compound + LiAlH₄ → 2,3,4,5-Tetrachlorobenzylamine
Alternatively, catalytic hydrogenation using reagents like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also achieve this reduction. researchgate.netchemicalforums.com The presence of ammonia is often recommended during catalytic hydrogenation to suppress the formation of secondary amine byproducts. chemicalforums.com
The conversion of a nitrile to an imine represents a partial reduction. While imines are intermediates in the reduction to amines, they are not typically isolated under standard reduction conditions with strong agents like LiAlH₄ because they are immediately reduced further. chemistrysteps.comlibretexts.org Specialized reagents or catalytic systems, often involving transition metals like ruthenium, are required to selectively synthesize imines from nitriles. rsc.orgrsc.org
Table 3: Common Methods for the Reduction of Nitriles to Primary Amines
| Method | Reagents and Conditions | Product |
|---|
| Hydride Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) in dry ether or THF 2. Water (H₂O) workup | Primary Amine | | Catalytic Hydrogenation | H₂ gas, Raney Nickel or Pd/C catalyst, often in an ammonia/ethanol (B145695) solution | Primary Amine |
Cycloaddition and Other Pericyclic Reactions Involving the Nitrile Group
Pericyclic reactions are a class of concerted chemical reactions characterized by a cyclic transition state. wikipedia.orglibretexts.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are powerful tools in organic synthesis due to their high stereospecificity and efficiency. wikipedia.orgbyjus.com The nitrile group (C≡N) of this compound, while often considered a spectator in many reactions, can participate in certain types of pericyclic reactions, particularly cycloadditions.
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The nitrile group can act as a "dipolarophile" or a "dienophile" in these reactions.
A significant class of cycloadditions involving nitriles is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. libretexts.org In this reaction, a 1,3-dipole reacts with the nitrile's π-system to form a five-membered heterocyclic ring. libretexts.org For instance, organic azides (R-N₃) can react with nitriles to yield tetrazoles, and nitrile oxides (R-CNO) can react to form oxadiazoles. nih.gov The electron-withdrawing nature of the four chlorine atoms on the benzene ring of this compound is expected to enhance the electrophilicity of the nitrile carbon, making it a more reactive partner for these types of cycloadditions.
While the general principles of nitrile cycloadditions are well-established, specific, documented examples detailing the participation of this compound in these reactions are not extensively reported in peer-reviewed literature. However, the expected reactivity would follow established patterns for activated nitriles.
| Reaction Type | Reactant Partner | Expected Product | Significance |
| [3+2] Cycloaddition | Organic Azide (R-N₃) | Substituted Tetrazole | Synthesis of nitrogen-rich heterocycles with applications in medicinal chemistry and materials science. |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Substituted Oxadiazole | Formation of stable aromatic heterocycles often used as isosteres for ester and amide groups in drug design. nih.gov |
| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Substituted Pyridine | The nitrile group is generally a poor dienophile; this reaction typically requires high temperatures or Lewis acid catalysis. |
Complex Molecular Architecture Design Using this compound as a Building Block
While the name "this compound" refers to a molecule with a single nitrile group, the synthesis of large, complex architectures like extended π-frameworks often utilizes precursors with two nitrile groups on a benzene ring, known as phthalonitriles. A closely related and highly important building block is tetrachlorophthalonitrile (B161213) (e.g., 3,4,5,6-tetrachlorophthalonitrile), which serves as a key precursor for the synthesis of phthalocyanines. These large, aromatic macrocycles are prime examples of complex molecular architectures and extended π-systems.
The general strategy involves the cyclotetramerization of four phthalonitrile (B49051) units, often templated around a central metal ion, to create the highly stable 18-π electron phthalocyanine (B1677752) ring system. nih.govdergipark.org.tr
Synthesis of Polyfunctionalized Aromatic Compounds
The chlorine atoms on the periphery of the phthalocyanine ring, derived from tetrachlorophthalonitrile, are highly valuable synthetic handles. They activate the ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This post-synthesis modification is a powerful method for creating polyfunctionalized aromatic macrocycles with tailored properties.
By reacting the perchlorinated phthalocyanine with various nucleophiles, a diverse library of derivatives can be accessed. This method allows for precise control over the electronic and physical properties of the final molecule, such as solubility, aggregation behavior, and electronic absorption.
| Nucleophile | Functional Group Introduced | Resulting Compound Class | Typical Reaction Conditions |
| Alkoxides (R-O⁻) | Alkoxy (-OR) | Alkoxy-substituted Phthalocyanines | K₂CO₃, DMF, Heat |
| Thiolates (R-S⁻) | Alkylthio (-SR) | Alkylthio-substituted Phthalocyanines | K₂CO₃, DMF, Heat |
| Amines (R-NH₂) | Amino (-NHR) | Amino-substituted Phthalocyanines | High Temperature, Polar Aprotic Solvent |
| Phenoxides (Ar-O⁻) | Aryloxy (-OAr) | Aryloxy-substituted Phthalocyanines | K₂CO₃, DMF, Heat |
This derivatization capability makes tetrachlorophthalonitrile a versatile building block for designing complex, polyfunctionalized aromatic compounds with specific functions.
Development of Conjugated Systems and Extended Pi-Frameworks
Phthalocyanines are quintessential examples of conjugated systems and extended π-frameworks. nih.gov Their structure features a large, planar system of overlapping p-orbitals, leading to extensive delocalization of 18 π-electrons. This electronic structure is responsible for their intense color and unique optoelectronic properties.
The synthesis of phthalocyanines from tetrachlorophthalonitrile allows for the systematic development of these extended π-frameworks. The peripheral substituents, introduced via nucleophilic substitution as described previously, have a profound impact on the electronic properties of the macrocycle. Electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
This tuning directly affects the molecule's absorption spectrum, particularly the prominent "Q-band" in the visible/near-infrared region, which is characteristic of the π-π* transition of the phthalocyanine macrocycle. By carefully selecting the peripheral functional groups, the absorption wavelength, and therefore the color and electronic properties of the material, can be precisely engineered.
| Substituent Type | Effect on Electron Density | Impact on HOMO/LUMO Gap | Shift in Q-Band Absorption |
| Electron-Donating (e.g., -OR, -NR₂) | Increases | Decreases | Red Shift (to longer wavelengths) |
| Electron-Withdrawing (e.g., -NO₂, -SO₂R) | Decreases | Increases | Blue Shift (to shorter wavelengths) |
The ability to start from a simple, halogenated building block like tetrachlorophthalonitrile and construct these large, tunable conjugated systems is a cornerstone of modern materials chemistry, with applications in dyes, sensors, nonlinear optics, and photodynamic therapy. dergipark.org.tr
Advanced Applications and Materials Science Research Involving 2,3,4,5 Tetrachlorobenzonitrile
Role as an Intermediate in Advanced Agrochemical Research and Development
The quest for more effective, selective, and environmentally sound agricultural chemicals necessitates the exploration of novel molecular scaffolds. 2,3,4,5-Tetrachlorobenzonitrile (B1295599) provides a robust starting point for the synthesis of complex molecules with potential biological activity, owing to its polychlorinated structure which can enhance the stability and efficacy of the final compound.
Phenylamide fungicides are a class of systemic agricultural chemicals highly effective against Oomycete pathogens, which are responsible for devastating diseases like downy mildews and late blight. frac.infonzpps.org Commercially available since 1978, these fungicides, which include well-known active ingredients like metalaxyl (B1676325) and benalaxyl, work by inhibiting ribosomal RNA biosynthesis in the target pathogens. frac.infobcpc.org They are known for being rapidly absorbed by plants and transported systemically. nzpps.org
In the research and development of new fungicidal agents, TCBN serves as a key intermediate. While not a direct precursor in the established synthesis of current commercial phenylamides, its tetrachlorinated phenyl ring is a crucial structural motif. Researchers utilize TCBN to synthesize novel analogues of phenylamides. The synthetic versatility of the nitrile group allows for its conversion into an amine or other functional groups, which can then be coupled with other molecules to create new candidate fungicides. The aim of such research is to develop compounds with an improved resistance profile, as some pathogen populations have developed resistance to older phenylamides. bcpc.org
It is critical to distinguish this compound from the broad-spectrum fungicide Chlorothalonil (B1668833). The chemical name for Chlorothalonil is 2,4,5,6-tetrachloroisophthalonitrile, and it is a dinitrile, meaning it has two nitrile (C≡N) groups on the benzene (B151609) ring. wikipedia.orgnih.gov In contrast, this compound is a mononitrile, possessing only one such group.
Given this fundamental structural difference, TCBN is not a direct precursor in the manufacturing of Chlorothalonil. Instead, its role in this research area is as a structural analogue for synthesizing related compounds. Researchers develop novel formulations by using TCBN to build molecules that mimic certain aspects of Chlorothalonil's structure. This allows for the systematic study of structure-activity relationships, helping to determine the precise role of the nitrile groups and the chlorine substitution pattern in the fungicidal mechanism of action. nih.gov This research can lead to new compounds with potentially different toxicity profiles or improved efficacy. The main breakdown product of chlorothalonil itself is known to be more toxic and persistent than the parent compound, driving the search for alternatives. wikipedia.org
The development of new pesticides and herbicides is a continuous process driven by the need to overcome pest resistance and meet stricter environmental regulations. nih.gov Polychlorinated aromatic compounds like TCBN are foundational starting materials in the synthesis of new active ingredients. The electron-withdrawing nature of the chlorine atoms and the nitrile group activates the aromatic ring, making it amenable to various chemical transformations.
Research in this area leverages TCBN to create diverse libraries of novel compounds for biological screening. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form heterocyclic rings, leading to entirely new classes of potential agrochemicals. These synthetic strategies are employed to develop novel triazine herbicides, insect growth regulators, and other agents. nih.govnih.gov The dense chlorination of the TCBN core is often associated with enhanced biological activity in the resulting molecules.
Table 1: Conceptual Synthetic Pathways for Novel Agrochemicals from TCBN
| Starting Material | Synthetic Transformation | Potential Agrochemical Class | Target |
| This compound | Reduction of nitrile to aminomethyl group, followed by reaction with cyanuric chloride | Triazine Herbicides | Photosynthetic Electron Transport |
| This compound | Hydrolysis of nitrile to carboxylic acid, followed by amidation | Phenylamide-like Fungicides | Oomycete Pathogens |
| This compound | Reaction with thiourea (B124793) derivatives | Substituted Thiourea Insecticides | Insect Growth Regulation |
| This compound | Cycloaddition reactions involving the nitrile group | Heterocyclic Pesticides | Various insect/fungal targets |
Innovations in Polymer and Materials Science Enabled by this compound
In materials science, there is a persistent demand for high-performance polymers that can withstand extreme conditions. TCBN's high chlorine content and aromatic nature make it an attractive monomer for creating polymers with inherent flame retardancy and exceptional thermal stability.
Halogenated compounds, particularly those containing bromine and chlorine, are widely used as flame-retardant additives in plastics. researchgate.net They operate by a gas-phase mechanism, interrupting the radical chain reactions of combustion. faa.gov These additives are often used in conjunction with synergists like antimony trioxide to enhance their effectiveness, allowing for lower loading levels in the final polymer formulation. tecnalia.com
This compound is explored in research as a potential flame-retardant additive due to its high percentage of chlorine and significant thermal stability. While not a common commercial product for this application, its structure is representative of the class of chlorinated aromatic flame retardants. Research focuses on synthesizing TCBN derivatives that can be blended with engineering plastics like Acrylonitrile-Butadiene-Styrene (ABS), polycarbonates, and polyesters to improve their fire resistance without significantly compromising their mechanical properties. tecnalia.comresearchgate.net
Table 2: Projected Impact of a TCBN-Based Additive on a Standard Engineering Plastic
| Property | Base Polymer (e.g., ABS) | Polymer + TCBN-based Additive | Rationale |
| Flammability (UL-94 Rating) | V-2 or HB (burns) | V-0 (self-extinguishes) | Halogenated additive interrupts combustion. |
| Limiting Oxygen Index (LOI) | ~18-20% | >28% | Higher oxygen concentration needed to sustain flame. |
| Mechanical Strength | High | Slightly Reduced | Additive loading can disrupt polymer matrix. tecnalia.com |
| Thermal Stability | Good | Excellent | High thermal stability of the chlorinated aromatic core. |
Beyond its use as an additive, TCBN can be directly incorporated into a polymer's structure as a monomer to create inherently flame-retardant and high-performance materials. faa.gov The synthesis of advanced aromatic polymers, such as polyamides and polyethers, often relies on monomers that can impart exceptional stability. mdpi.com
The chemistry of TCBN is well-suited for such polymerizations. The electron-withdrawing effect of the nitrile group activates the chlorine atom at the para-position (C-4) for nucleophilic aromatic substitution. This allows TCBN to react with bisphenols or other difunctional nucleophiles to form long-chain polymers, such as poly(arylene ether nitriles). The resulting polymers would have the tetrachlorinated benzene units integrated directly into their backbone. This molecular design leads to materials with very high glass transition temperatures (Tg), excellent thermal and oxidative stability, and inherent non-flammability, making them suitable for demanding applications in aerospace, electronics, and automotive industries.
Exploration in Organic Light-Emitting Materials and Covalent Organic Frameworks (COFs)
The direct application of this compound in organic light-emitting materials or as a primary building block in commercially developed Covalent Organic Frameworks (COFs) is not extensively documented. However, its structural characteristics suggest potential areas of exploration in these advanced fields.
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize layers of organic compounds to produce light when electricity is applied. sigmaaldrich.com The performance of an OLED is heavily dependent on the chemical and photophysical properties of the materials used in its various layers, including the emissive layer (EML), electron-transporting layer (ETL), and hole-transporting layer (HTL). sigmaaldrich.comresearchgate.net Materials with high electron affinity are often used for electron transport. researchgate.net While common materials include organometallic chelates like Tris(8-hydroxyquinolinato)aluminium (Alq₃) and various polynuclear aromatic complexes, the field is constantly exploring new molecular structures to enhance efficiency, color purity, and operational lifetime. researchgate.netmdpi.com The nitrile group in TCBN is a strong electron-withdrawing group, a characteristic often sought in materials designed for ETLs. The synthesis of novel luminogens or transport materials could potentially incorporate the tetrachlorinated phenyl ring from TCBN to tune the electronic properties and stability of the final molecule.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. rsc.orgunt.edu Their tunable porosity, high surface area, and inherent structural designability make them promising candidates for applications such as gas storage, catalysis, and optoelectronics. rsc.org The synthesis of COFs typically involves condensation reactions between symmetric organic building blocks. unt.edu For instance, triazine-linked frameworks can be formed through the trimerization of aromatic cyanides (nitriles). unt.edu Given that TCBN is an aromatic nitrile, it could theoretically serve as a monomer in the synthesis of triazine-based COFs. The presence of four chlorine atoms on the phenyl ring would impart specific properties to the resulting framework, potentially enhancing its thermal stability or altering its electronic band gap, which is a key parameter for applications like photocatalysis. rsc.org
The table below outlines the general classes of materials used in these fields, where derivatives of molecules like TCBN could theoretically be positioned.
| Application Area | Material Class | Potential Role of a TCBN-derived Structure |
| Organic Light-Emitting Diodes (OLEDs) | Electron-Transporting Materials (ETL) | The electron-withdrawing nitrile and chloro- groups could enhance electron mobility. researchgate.net |
| Emissive Layer (EML) Dopants | Modifying the electronic properties of a luminophore to tune emission color and efficiency. sigmaaldrich.com | |
| Covalent Organic Frameworks (COFs) | Triazine-linked Frameworks | The nitrile group could undergo trimerization to form the core linkage of the framework. unt.edu |
| Photocatalytic COFs | The halogenated structure could influence the band gap and catalytic activity. rsc.org |
Research in Specialty Biocides and Industrial Process Chemicals
The highly chlorinated structure of TCBN suggests its potential as a scaffold for developing specialty biocides and chemicals for industrial processes, particularly where microbial control is essential.
While studies focusing specifically on the antimicrobial properties of this compound are not prominent, research into related chemical structures provides a strong basis for its investigation. The nitrile group of TCBN is a versatile chemical handle that can be converted into a wide array of nitrogen-containing heterocyclic compounds. Many of these heterocyclic families, such as triazoles and pyrimidines, are known to possess potent and broad-spectrum antimicrobial activities. nih.govpjmonline.org
Research has demonstrated that derivatives of 1,2,4-triazol-3-one exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. pjmonline.org Similarly, studies on novel 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives have shown significant antimicrobial action against pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The effectiveness of these compounds is often linked to the nature of the substituents on the heterocyclic ring. nih.govpjmonline.org For instance, the presence of electron-withdrawing groups on a phenyl substituent can enhance the antimicrobial or antifungal potency of some DHPMs. nih.gov This suggests that heterocycles synthesized from a TCBN precursor, which would carry the electron-withdrawing tetrachlorophenyl group, could be promising candidates for new antimicrobial agents.
The table below summarizes findings from research on related heterocyclic compounds, illustrating the types of activity that could be explored for TCBN derivatives.
| Heterocyclic Class | Target Microorganisms | Example of Findings | Citation |
| 3,4-Dihydropyrimidine-2(1H)-ones | E. coli, P. aeruginosa (Gram-negative), S. aureus (Gram-positive) | Compounds showed significant activity with MIC values of 32-64 μg/ml. | nih.gov |
| 2,4-dihydro- researchgate.netnih.govnih.govtriazol-3-ones | Gram-positive bacteria, Gram-negative bacteria, Candida species (fungi) | Aminomethyl derivatives were active against a majority of the microorganisms tested. | pjmonline.org |
| 2-methylthio-benzo[g] researchgate.netnih.govnih.govtriazolo[1,5-a]quinazolines | Bacillus subtilis, Staphylococcus aureus, Aspergillus fumigatus, Candida albicans | Multiple derivatives showed significant activity against six bacterial and six fungal strains. | nih.gov |
Biocorrosion, or microbially influenced corrosion (MIC), is a significant problem in industrial settings such as cooling water systems, where microorganisms form biofilms on metal surfaces, accelerating corrosion. nih.govnih.gov Chemical inhibitors are a primary method for controlling MIC. These inhibitors can function by killing the microbes (biocidal activity) or by forming a protective film on the metal surface that prevents both microbial attachment and corrosive chemical reactions. nih.gov
The investigation of halogenated organic molecules as corrosion inhibitors is an active area of research. For example, synthesized N-substituted tetrabromophthalic derivatives have been shown to be effective at inhibiting the growth of Pseudomonas aeruginosa, a key bacterium involved in MIC, and reducing the corrosion rate of carbon steel. nih.gov These inhibitors were effective at concentrations of 200 ppm and demonstrated a significant reduction in biofilm formation. nih.gov
Given these findings, this compound represents a molecule of interest for similar applications. Its heavily chlorinated aromatic structure is analogous to the brominated compounds that have proven effective. TCBN or its derivatives could potentially adsorb onto metal surfaces, creating a protective barrier. Furthermore, as discussed in the previous section, derivatives of TCBN could exhibit biocidal properties, directly addressing the microbial cause of the corrosion. nih.govpjmonline.org Therefore, TCBN serves as a viable starting point for the development of dual-function inhibitors that offer both antimicrobial and surface-protective properties for use in industrial water treatment and biocorrosion prevention.
Environmental Fate, Transformation, and Degradation Mechanisms of 2,3,4,5 Tetrachlorobenzonitrile
Photodegradation Pathways and Kinetics
Photodegradation, the breakdown of compounds by light, is a critical process in the environmental attenuation of many organic pollutants. For chlorinated aromatic compounds like 2,3,4,5-tetrachlorobenzonitrile (B1295599), this can occur through direct absorption of light energy or via indirect reactions with photochemically generated reactive species.
Direct photolysis involves the absorption of a photon by the molecule, leading to its excitation and subsequent chemical transformation. For chlorinated aromatic compounds, the primary mechanism of direct photolysis is often the cleavage of the carbon-chlorine (C-Cl) bond. The absorption of ultraviolet (UV) radiation, particularly in the environmentally relevant UV-B (280-315 nm) and UV-A (315-400 nm) ranges, can provide sufficient energy to break these bonds.
The direct photolysis of chlorinated methanes has been shown to proceed via the rupture of the C-Cl bond upon VUV irradiation. nih.gov A similar mechanism is anticipated for this compound, where the absorption of a photon leads to a homolytic cleavage of a C-Cl bond, generating a polychlorinated phenyl radical and a chlorine radical. This initial step can trigger a cascade of further reactions, including hydrogen abstraction from surrounding media or reactions with other radicals, leading to dechlorinated and transformed products. The quantum yield, a measure of the efficiency of a photochemical reaction, for such processes is a key parameter in determining the environmental persistence of the compound. For instance, the quantum yield for the photochemical decomposition of chlorobenzene (B131634) in air has been estimated to be around 115%. researchgate.net
The stability of chlorinated aromatic compounds can be influenced by their structure. For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a notoriously persistent compound, has been shown to undergo photochemical dechlorination when exposed to natural sunlight in herbicide formulations. nih.gov This suggests that even highly chlorinated aromatic compounds can be susceptible to direct photolysis under environmental conditions.
Indirect photodegradation occurs when other substances in the environment, known as photosensitizers, absorb light and produce reactive species that then attack the pollutant molecule. Key reactive species involved in the indirect photodegradation of organic compounds include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and other radical intermediates.
Hydroxyl radicals are highly reactive and non-selective oxidants that can react with a wide range of organic molecules. In aquatic environments, natural organic matter (NOM), nitrate (B79036), and nitrite (B80452) can act as photosensitizers, generating •OH upon irradiation. rsc.org The reaction of •OH with aromatic compounds typically proceeds through addition to the aromatic ring or hydrogen abstraction. For this compound, •OH can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical, which can then undergo further reactions leading to dechlorination and ring cleavage. The rate constants for the reaction of phenolic contaminants with •OH are typically very high, indicating a rapid degradation process. rsc.org
Nitrite can also sensitize the photolysis of phenolic compounds, leading to the formation of reactive nitrogen species in addition to hydroxyl radicals. rsc.org The photolysis of chlorine in water can also produce hydroxyl radicals, with a quantum yield of 1.4 mol Es⁻¹ for HOCl at 254 nm. nih.gov
The following table summarizes the key reactive species and their roles in indirect photodegradation:
| Reactive Species | Formation Mechanism | Role in Degradation of Chlorinated Aromatics |
|---|---|---|
| Hydroxyl Radical (•OH) | Photolysis of natural organic matter, nitrate, nitrite, hydrogen peroxide. | Addition to the aromatic ring, leading to hydroxylation and subsequent ring cleavage. |
| Singlet Oxygen (¹O₂) | Energy transfer from excited state photosensitizers (e.g., dissolved organic matter) to ground state oxygen (³O₂). | Reacts with electron-rich moieties, potentially leading to oxidation of the nitrile group or the aromatic ring. |
| Nitrate Radical (NO₃•) | Photolysis of nitrate in aqueous solution. | Can initiate oxidation reactions, though generally less reactive than •OH. |
The rate and pathway of photodegradation are significantly influenced by the surrounding environmental matrix and the spectrum of incident light.
Environmental Matrices:
Water: In aqueous environments, the presence of dissolved organic matter (DOM), nitrates, and other photosensitizers can accelerate indirect photodegradation. rsc.org However, DOM can also act as a light screen, reducing the penetration of UV radiation and thus slowing down direct photolysis. Water pH can also play a role, for instance, by affecting the speciation of the compound or the efficiency of radical production.
Soil and Surfaces: On soil surfaces, the photodegradation of chlorinated aromatic compounds can be influenced by the soil's composition. Clay minerals and organic matter can adsorb the compound, which may either enhance or inhibit its photodegradation. For example, the photodegradation of 2,3,7,8-TCDD was observed on soil surfaces under natural sunlight. nih.gov The presence of photocatalytic minerals like titanium dioxide (TiO₂) in soil can also promote degradation. unito.it
Atmosphere: In the gas phase, chlorinated aromatic compounds can undergo direct photolysis or react with photochemically generated radicals, such as the hydroxyl radical. nih.govresearchgate.net
Light Spectra: The efficiency of photodegradation is highly dependent on the wavelength of light. The absorption spectrum of the compound determines its susceptibility to direct photolysis. For many chlorinated aromatics, significant absorption occurs in the UV-B and UV-C regions. While UV-C is not environmentally relevant at the Earth's surface, UV-B radiation can drive direct photolysis.
The use of photocatalysts like TiO₂ can extend the effective light spectrum into the visible range, enhancing degradation under natural sunlight. nih.govresearchgate.net The band gap of the photocatalyst determines the wavelength of light it can absorb to generate electron-hole pairs, which in turn produce reactive oxygen species. nih.gov
Microbial Degradation and Biotransformation Processes
Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of halogenated aromatic compounds, including chlorinated benzonitriles, is a key process in their removal from the environment.
Numerous microorganisms capable of degrading halogenated aromatic compounds have been isolated from contaminated soils and water. These are often bacteria, though some fungi also possess this capability.
Commonly isolated bacterial genera with the ability to degrade chlorinated aromatics include:
Pseudomonas : Strains of Pseudomonas have been widely studied for their ability to degrade a variety of chlorinated compounds, including chlorobenzenes, chlorophenols, and 2,4,5-T. nih.govepa.govnih.gov For example, Pseudomonas cepacia AC1100 can utilize 2,4,5-trichlorophenoxyacetic acid as its sole source of carbon and energy. nih.gov
Sphingomonas : This genus is known for its catabolic versatility. Sphingomonas sp. strain MT1 has been shown to degrade 2,3,4,6-tetrachlorophenol. nih.gov
Bradyrhizobium : Some strains of this genus, typically known for their role in nitrogen fixation, have been found to degrade 2,4-D. nih.gov
Nocardioides : A Gram-positive bacterium, Nocardioides sp. K44, has been isolated for its ability to degrade 2,3,4,6-tetrachlorophenol. nih.gov
Herbaspirillum : Herbaspirillum sp. K1 is another bacterium capable of degrading tetrachlorophenol, with its activity enhanced by the presence of other organic substrates. nih.gov
The isolation of these microorganisms typically involves enrichment culture techniques, where a sample from a contaminated environment is incubated with the target compound as the sole carbon source, selectively promoting the growth of degrading organisms.
The following table provides examples of microorganisms and the halogenated aromatic compounds they are known to degrade:
| Microorganism | Halogenated Aromatic Substrate | Reference |
|---|---|---|
| Pseudomonas cepacia AC1100 | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | nih.gov |
| Sphingomonas sp. strain MT1 | 2,3,4,6-Tetrachlorophenol | nih.gov |
| Nocardioides sp. K44 | 2,3,4,6-Tetrachlorophenol | nih.gov |
| Herbaspirillum sp. K1 | 2,3,4,6-Tetrachlorophenol | nih.gov |
| Bradyrhizobium sp. HW13 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | nih.gov |
The microbial degradation of halogenated aromatic compounds generally proceeds through a series of enzymatic reactions that lead to the removal of halogen substituents and cleavage of the aromatic ring. While the specific pathway for this compound is not extensively documented, it can be inferred from the metabolism of other chlorinated aromatics.
A common initial step in the aerobic degradation of chlorinated aromatic compounds is the hydroxylation of the aromatic ring, often catalyzed by dioxygenase enzymes. This introduces two hydroxyl groups onto the ring, forming a chlorinated catechol derivative. For instance, the degradation of 2,4-D often proceeds through the formation of 2,4-dichlorophenol (B122985), which is then hydroxylated to 3,5-dichlorocatechol. nih.gov
Following the initial hydroxylation, dehalogenation can occur. This critical step can be catalyzed by different types of enzymes:
Hydrolytic dehalogenases: These enzymes replace a halogen substituent with a hydroxyl group from a water molecule.
Reductive dehalogenases: Under anaerobic conditions, these enzymes replace a halogen with a hydrogen atom.
Oxygenolytic dehalogenases: These enzymes incorporate oxygen into the molecule during the dehalogenation process.
Once the aromatic ring is sufficiently dechlorinated and hydroxylated, it can be cleaved by dioxygenases . There are two main types of ring cleavage:
ortho-cleavage: The bond between the two hydroxylated carbons is broken.
meta-cleavage: The bond adjacent to one of the hydroxylated carbons is broken.
The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the original compound to carbon dioxide, water, and chloride ions.
For this compound, a plausible aerobic degradation pathway would involve an initial hydrolysis of the nitrile group to a carboxylic acid, followed by dioxygenase-catalyzed hydroxylation and subsequent dechlorination and ring cleavage, similar to the pathways observed for other chlorinated aromatic acids.
Factors Influencing Biodegradation Efficiency: pH, Temperature, and Nutrient Availability
The biological degradation of this compound is a complex process governed by a variety of environmental factors. The efficiency of microbial breakdown of this compound is significantly influenced by the surrounding pH, temperature, and the availability of essential nutrients.
The pH of the soil and water can directly impact microbial activity and the enzymatic processes involved in biodegradation. While specific optimal pH ranges for the degradation of this compound are not extensively documented in the provided search results, it is a well-established principle that microbial populations and their enzymatic functions have specific pH optima. Deviations from this optimal range can lead to decreased metabolic activity and, consequently, slower degradation rates. For instance, changes in pH can alter the ionization state of organic compounds and the surface charge of microbial cells, affecting the bioavailability and uptake of the contaminant.
Temperature is another critical factor that governs the rate of biodegradation. Generally, microbial activity and enzymatic reactions increase with temperature up to an optimal point, beyond which denaturation of enzymes occurs, leading to a rapid decline in degradation rates. For other chlorinated compounds like 1,2,4-trichlorobenzene, increased temperatures have been shown to have a positive effect on mineralization rates. nih.gov This general principle likely applies to the biodegradation of this compound as well, with warmer temperatures, within a certain range, expected to enhance its microbial degradation.
Nutrient availability is paramount for the growth and metabolic activity of microorganisms responsible for degrading organic pollutants. The presence of essential nutrients such as nitrogen, phosphorus, and potassium can significantly stimulate microbial populations and their degradative capabilities. nih.gov In some bioremediation scenarios, the addition of these nutrients, a practice known as biostimulation, has been shown to enhance the degradation of other persistent organic pollutants. nih.gov Conversely, a lack of essential nutrients can be a limiting factor in the natural attenuation of contaminants like this compound in soil and water environments. The availability of dissolved organic carbon can also play a crucial role in shaping microbial community structure and function. frontiersin.org
Table 1: Factors Influencing Biodegradation Efficiency
| Factor | Influence on Biodegradation | General Observations |
| pH | Affects microbial enzyme activity and contaminant bioavailability. | Optimal pH ranges are specific to the degrading microorganisms. nih.gov |
| Temperature | Influences microbial metabolic rates and enzyme kinetics. | Higher temperatures generally increase degradation rates up to an optimum. nih.gov |
| Nutrient Availability | Essential for microbial growth and metabolism. | Addition of N, P, K can stimulate microbial activity and enhance degradation. nih.gov |
Bioaugmentation and Biostimulation Strategies for Enhanced Degradation
To accelerate the removal of persistent compounds like this compound from the environment, two key bioremediation strategies are often employed: bioaugmentation and biostimulation. medcraveonline.com
Bioaugmentation involves the introduction of specific, pre-selected microorganisms with known degradative capabilities into a contaminated site. medcraveonline.comtaylorandfrancis.com This approach is particularly useful when the indigenous microbial population lacks the ability to efficiently degrade the target contaminant. The goal of bioaugmentation is to supplement the native microbial community with specialized strains that can carry out the desired transformation of the pollutant. medcraveonline.com The success of bioaugmentation depends on various factors, including the ability of the introduced microorganisms to survive, adapt, and compete in the new environment.
Biostimulation , on the other hand, focuses on stimulating the existing native microbial population to degrade contaminants by adding nutrients and other growth-limiting substances. medcraveonline.com This can involve the addition of nitrogen, phosphorus, and other essential elements to the soil or water to enhance the growth and activity of indigenous microorganisms capable of degrading the target pollutant. nih.gov Research on other chlorinated compounds has shown that the addition of biostimulants can lead to higher degradation efficiency. nih.gov
Both bioaugmentation and biostimulation have been successfully applied to a range of pollutants, although specific studies on this compound were not detailed in the search results. The choice between these strategies, or a combination of both, depends on the specific characteristics of the contaminated site and the nature of the pollutant. medcraveonline.com
Abiotic Degradation Processes
Hydrolytic Stability and Transformation Products
Hydrolysis is a chemical reaction in which a compound is broken down by reacting with water. The susceptibility of an organic compound to hydrolysis is a key factor in its environmental persistence. While specific data on the hydrolytic stability of this compound was not found, the degradation of similar chlorinated compounds can provide some insights. For instance, the degradation of the herbicide 2,4-D can lead to the formation of 2,4-dichlorophenol as a transformation product. researchgate.netnih.gov Similarly, the degradation of other chlorinated aromatic compounds can result in the formation of various chlorophenols. nih.gov It is plausible that the hydrolysis of this compound could lead to the formation of corresponding tetrachlorophenol isomers and other breakdown products. The rate of hydrolysis is influenced by factors such as pH and temperature.
Sorption and Leaching Characteristics in Soil and Water Systems
The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles and its potential for leaching into groundwater. Sorption is the process by which a chemical binds to solid particles, which can reduce its concentration in the water phase and limit its transport.
The extent of sorption is influenced by the properties of both the chemical and the soil. For hydrophobic organic compounds, sorption is often correlated with the organic carbon content of the soil. mdpi.com The Freundlich sorption model is commonly used to describe the non-linear sorption behavior of organic pollutants in soil. nih.gov The distribution coefficient (Kd) is a key parameter that quantifies the partitioning of a contaminant between the solid and water phases. mdpi.com
Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. hawaii.edu The potential for a compound to leach is inversely related to its sorption affinity. Compounds that are strongly sorbed to soil particles are less likely to leach into groundwater. The leaching of pesticides and their transformation products is a significant concern for groundwater quality. researchgate.net Factors such as soil type, organic matter content, and the amount of rainfall or irrigation influence the rate of leaching. hawaii.edu
Advanced Analytical Methodologies for 2,3,4,5 Tetrachlorobenzonitrile Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental for separating 2,3,4,5-tetrachlorobenzonitrile (B1295599) from other compounds in a mixture, enabling its precise identification and quantification.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with highly sensitive detectors such as the Electron Capture Detector (ECD) or the Electrolytic Conductivity Detector (ELCD), GC provides excellent capabilities for trace-level analysis.
The Electron Capture Detector (ECD) is particularly well-suited for detecting electrophilic compounds, such as halogenated molecules. measurlabs.comscioninstruments.com Invented by James Lovelock, the ECD operates by using a radioactive beta particle emitter (typically Nickel-63) to generate a steady stream of electrons, creating a constant current between two electrodes. scioninstruments.comwikipedia.org When an electronegative analyte like this compound passes through the detector, it captures some of these electrons, causing a decrease in the current. wikipedia.org This reduction in current is proportional to the concentration of the analyte. wikipedia.org The ECD is renowned for its exceptional sensitivity, capable of detecting compounds at picogram or even femtogram levels, making it invaluable for environmental monitoring where contaminant concentrations can be extremely low. wikipedia.orgchromatographyonline.com Its high selectivity towards halogenated compounds, nitriles, and nitro compounds further enhances its utility for analyzing this compound. wikipedia.org
The Electrolytic Conductivity Detector (ELCD) is another selective detector used in GC for the determination of halogen-containing compounds. After the analytes are separated on the GC column, they are passed through a high-temperature reaction tube where halogenated compounds are converted into an ionizable species. This species then dissolves in a deionized solvent, and the change in electrolytic conductivity is measured. The ELCD offers high selectivity for halogenated compounds, reducing interferences from co-eluting non-halogenated matrix components.
Table 1: GC-ECD/ELCD System Parameters for Analysis of Chlorinated Compounds
| Parameter | Setting | Reference |
| GC System | SCION GC with programmable injector | scioninstruments.com |
| Injection | 1 µL, splitless | nih.gov |
| Injector Temperature | Programmed Temperature Vaporization (PTV) | nih.gov |
| Columns | Dual column system: SCION-5ms and another of different polarity | scioninstruments.comepa.gov |
| Column Dimensions | 30 m x 0.53 mm ID fused-silica open-tubular | epa.gov |
| Carrier Gas | Nitrogen or Argon | scioninstruments.com |
| Oven Temperature Program | Initial 35°C, ramped to 220°C | epa.gov |
| Detector | Dual Electron Capture Detectors (ECD) | scioninstruments.com |
| Detector Temperature | Not specified | |
| Makeup Gas | Nitrogen | wikipedia.org |
This table presents typical parameters and does not represent a single, specific analysis of this compound.
For non-volatile or thermally labile compounds, Liquid Chromatography (LC) is the separation method of choice. researchgate.net When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a formidable tool for both targeted and non-targeted analysis. nih.govepa.gov LC-HRMS provides not only retention time data from the LC separation but also highly accurate mass measurements from the HRMS, which aids in the unequivocal identification of the analyte. epa.gov
The LC separation is typically performed using a reversed-phase column, where this compound would be separated based on its hydrophobicity. Following separation, the analyte is introduced into the mass spectrometer. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or five decimal places). princeton.edu This high mass accuracy allows for the determination of the elemental composition of the analyte, significantly increasing the confidence in its identification. Furthermore, HRMS can perform tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic fragmentation pattern, providing further structural information. researchgate.net This technique is particularly useful for distinguishing between isomers that have the same elemental composition and thus the same exact mass.
Table 2: General Parameters for LC-HRMS Analysis of Organic Pollutants
| Parameter | Setting/Description | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | nih.govnih.gov |
| Column | C8 or C18 reversed-phase | princeton.edueurl-pesticides.eu |
| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) formate | princeton.edueurl-pesticides.eu |
| Ionization Source | Electrospray Ionization (ESI) | princeton.edu |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) | princeton.edunih.gov |
| Acquisition Mode | Full scan for identification and quantification, with data-dependent MS/MS for structural confirmation | nih.gov |
| Mass Resolution | Variable, often set to maximize sensitivity and accuracy | nih.gov |
This table presents typical parameters and does not represent a single, specific analysis of this compound.
For the analysis of highly complex samples, such as environmental extracts or biological tissues, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net In GCxGC, two columns with different stationary phase selectivities (e.g., a nonpolar column followed by a polar column) are coupled in series via a modulator. researchgate.net The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. researchgate.net
This process results in a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. researchgate.net This structured separation provides a much higher peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. nih.gov When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS is an exceptionally powerful tool for the non-targeted analysis of complex mixtures, enabling the identification of a vast number of compounds in a single run. taylorandfrancis.comnih.govnih.gov
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. wikipedia.orgmsu.edu It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in a magnetic field and can absorb electromagnetic radiation at specific frequencies. wikipedia.org The exact resonance frequency of a nucleus is highly dependent on its local chemical environment, providing detailed information about the molecular structure. wikipedia.org
For this compound, ¹H and ¹³C NMR would be the primary techniques used. The ¹H NMR spectrum would show a signal for the single aromatic proton, and its chemical shift and coupling to adjacent ¹³C nuclei would help confirm the substitution pattern. The ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the carbon atoms bonded to chlorine, the carbon of the nitrile group, and the protonated carbon. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, it is possible to definitively distinguish this compound from its other tetrachlorobenzonitrile isomers. oxinst.commagritek.com Advanced NMR techniques, such as COSY and HMQC, can further aid in assigning the signals and confirming the structure. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for Chlorinated Benzenes
| Compound | Carbon Position | Predicted Chemical Shift (ppm) |
| 1,2,4,5-Tetrachlorobenzene (B31791) | C1, C2, C4, C5 | ~132-135 |
| C3, C6 | ~130-133 | |
| This compound | C1 (CN) | ~115-120 |
| C2, C3, C4, C5 (Cl) | ~130-140 | |
| C6 (H) | ~125-130 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. docbrown.info The nitrile group (C≡N) in this compound has a very characteristic and strong absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. The C-Cl bonds also have characteristic absorptions, usually in the fingerprint region of the spectrum (below 1500 cm⁻¹). The aromatic ring will show characteristic C-H and C=C stretching and bending vibrations. While IR spectroscopy is excellent for identifying functional groups, it can be challenging to distinguish between isomers that contain the same functional groups. nih.gov
Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. wlu.edu A molecule can scatter photons at a different frequency than the incident photons, and the difference in energy corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations. Therefore, the C≡N and the symmetric vibrations of the tetrachlorinated benzene (B151609) ring would be expected to show strong signals in the Raman spectrum. aps.org Like IR spectroscopy, Raman spectroscopy is a powerful tool for functional group analysis and can provide a unique vibrational fingerprint of a molecule. nih.gov
Table 4: Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2260 - 2220 | Medium to Strong |
| C-H (Aromatic) | 3100 - 3000 | Variable |
| C=C (Aromatic) | 1600 - 1450 | Variable |
| C-Cl | 800 - 600 | Strong |
This table provides general ranges for the indicated functional groups.
Tandem Mass Spectrometry (MS/MS) for Identification of Degradation Products and Metabolites
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and confirmation of trace-level compounds, making it indispensable for identifying degradation products and metabolites of this compound. The high selectivity and sensitivity of MS/MS, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), allow for the confident identification of transformation products in complex samples.
The process of identifying unknown degradation products or metabolites typically involves an untargeted screening approach using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS. This allows for the determination of the accurate mass of potential transformation products, from which elemental compositions can be proposed. Subsequent MS/MS experiments are then performed on these potential candidates. In an MS/MS experiment, a specific precursor ion (the molecular ion or a prominent fragment of the target compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a structural fingerprint of the molecule.
For chlorinated benzonitriles like this compound, characteristic fragmentation patterns can be predicted. These may include the loss of chlorine atoms, the cyano group, or rearrangements of the benzene ring structure. By comparing the obtained MS/MS spectra with theoretical fragmentation pathways and, when possible, with synthetic standards, the chemical structures of degradation products can be deduced and confirmed.
A key degradation pathway for a related compound, chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile), involves the substitution of a chlorine atom with a hydroxyl or sulfhydryl group. For instance, in the analysis of chlorothalonil degradation in vegetables, untargeted screening with UHPLC-HRMS identified key degradation products such as hydroxyl-chlorothalonil and a novel sulfhydryl-chlorothalonil. nih.gov The structures of these products were confirmed by synthesizing reference compounds and comparing their MS/MS spectra. nih.gov This approach is directly applicable to identifying similar transformation products of this compound.
In the analysis of chlorothalonil and its metabolites in soil and water, both GC/MS and LC/MS/MS have been utilized. researchgate.netnih.gov Different metabolites will have unique mass transitions in MS/MS, allowing for their simultaneous detection and quantification. nih.gov For example, in the negative ion mode of an atmospheric pressure chemical ionization (APCI) source, chlorothalonil can undergo in-source conversion to its hydroxylated analog, which then produces a characteristic product ion spectrum. eurl-pesticides.eu
The table below illustrates the types of degradation products that could be identified for a tetrachlorinated benzonitrile (B105546) structure using MS/MS.
| Potential Degradation Product | Expected Mass Shift from Parent Compound | Plausible Formation Pathway |
| Hydroxylated tetrachlorobenzonitrile | +16 Da (O for Cl) or +1 Da (OH for Cl) | Hydrolysis |
| Dihydroxy-trichlorobenzonitrile | +33 Da (2OH for 2Cl) | Further hydrolysis |
| Amino-trichlorobenzonitrile | -19.5 Da (NH2 for Cl) | Reductive dechlorination and amination |
| Carboxylic acid derivative | +12 Da (COOH for CN) | Hydrolysis of the nitrile group |
This table is illustrative and the exact degradation products would need to be confirmed experimentally.
Sample Preparation Techniques for Various Environmental and Synthetic Matrices
The reliability of any analytical method heavily depends on the effectiveness of the sample preparation procedure. The goal is to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. For a compound like this compound, which can be found in diverse and complex matrices such as soil, water, and agricultural products, robust sample preparation is paramount.
Advanced Extraction Methods (e.g., QuEChERS, Pressurized Liquid Extraction)
Traditional extraction methods like Soxhlet extraction are often time-consuming and require large volumes of organic solvents. nih.gov Modern techniques such as QuEChERS and Pressurized Liquid Extraction (PLE) offer more efficient and environmentally friendly alternatives. lu.semdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a popular choice for the extraction of a wide range of pesticides and other contaminants from food and environmental matrices. nih.govmdpi.com The typical QuEChERS procedure involves two main steps: an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup. mdpi.com
For the analysis of chlorinated benzonitriles in soil, a modified QuEChERS approach can be employed. chromatographyonline.com A typical protocol would involve:
Extraction: A sample of soil is homogenized and shaken with an organic solvent, typically acetonitrile (B52724), and a mixture of salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. chromatographyonline.comnih.gov For acidic or basic analytes, buffering salts can be added. For a compound like chlorothalonil, which is susceptible to degradation at high pH, acidification of the sample prior to extraction has been shown to improve recovery. eurl-pesticides.eu
Cleanup (d-SPE): An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. nih.govmdpi.com
The effectiveness of different QuEChERS modifications for the analysis of chlorothalonil in agricultural products has been demonstrated, with optimized methods achieving good recoveries and precision. nih.govnih.gov
Pressurized Liquid Extraction (PLE)
PLE, also known as accelerated solvent extraction (ASE), is an automated technique that uses elevated temperatures and pressures to increase the efficiency of the extraction process. nih.gov This method reduces extraction times and solvent consumption compared to traditional techniques. lu.se
In the context of extracting organochlorine pesticides from soil, a PLE method would involve placing the soil sample into an extraction cell, which is then filled with a solvent or a mixture of solvents. nih.govlu.se The cell is heated and pressurized, allowing the solvent to penetrate the sample matrix more effectively. The extract is then collected for further cleanup and analysis. Studies on the extraction of organochlorine pesticides from soil have shown that PLE can provide recoveries comparable or superior to other methods. lu.se For complex matrices, a selective PLE (SPLE) approach can be used, where a sorbent is placed inside the extraction cell to perform simultaneous extraction and cleanup. lu.se
The table below summarizes the key parameters for these advanced extraction methods.
| Extraction Method | Key Parameters | Advantages | Considerations for Chlorinated Benzonitriles |
| QuEChERS | Extraction solvent, salting-out salts, d-SPE sorbents, pH | Fast, simple, low solvent use, high throughput mdpi.com | Analyte stability at different pH values, choice of d-SPE sorbents to avoid analyte loss. eurl-pesticides.eu |
| Pressurized Liquid Extraction (PLE) | Solvent composition, temperature, pressure, static/dynamic cycles | Automated, fast, reduced solvent consumption, high extraction efficiency nih.gov | Thermal stability of the analyte and its degradation products at elevated temperatures. |
Matrix Effects and Internal Standardization in Quantitative Analysis
Matrix Effects
In LC-MS/MS and GC-MS analysis, matrix effects are a common phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.gov This can significantly impact the accuracy and precision of quantitative results. nih.gov The extent of matrix effects can vary depending on the analyte, the complexity of the matrix, and the cleanliness of the final extract. nih.gov
For example, in the analysis of chlorothalonil in various agricultural products, both signal suppression and enhancement have been observed, with the effect varying between different commodities. nih.gov To assess the magnitude of the matrix effect, the response of the analyte in a standard solution is compared to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte at the same concentration).
Internal Standardization
To compensate for matrix effects and other variations during sample preparation and analysis, the use of an internal standard (IS) is a widely accepted practice. nih.gov An ideal internal standard is a compound that is chemically and physically similar to the analyte but is not naturally present in the sample. Isotopically labeled analogs of the analyte (e.g., using ¹³C or ²H) are considered the gold standard for internal standards in mass spectrometry-based methods because they co-elute with the analyte and experience similar matrix effects. nih.gov
In the GC-MS/MS analysis of chlorothalonil, isotope-labeled hexachlorobenzene (B1673134) has been successfully used as an internal standard to correct for instrumental deviations and improve the accuracy of quantification. nih.gov For a comprehensive analysis of this compound and its metabolites, a suite of corresponding isotopically labeled internal standards would be optimal.
The quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this ratio against the concentration ratio to generate a calibration curve. This approach effectively normalizes the response and minimizes the impact of variations in injection volume, instrument response, and matrix-induced signal fluctuations. nih.gov
Computational and Theoretical Investigations of 2,3,4,5 Tetrachlorobenzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 2,3,4,5-tetrachlorobenzonitrile (B1295599), this provides a foundation for predicting its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT calculations focus on the electron density, a more manageable property than the complex many-electron wavefunction.
A DFT analysis of this compound would reveal the distribution of electron density across the molecule. It is expected that regions of high electron density would be concentrated around the electronegative chlorine atoms and the nitrogen atom of the nitrile group. This distribution is crucial for understanding how the molecule interacts with other substances.
The calculations also yield information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Hypothetical DFT Data for this compound
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Indicates potential for electron donation under certain conditions. |
| LUMO Energy | -1.2 | Suggests a capacity to accept electrons, typical of molecules with electron-withdrawing groups. |
| HOMO-LUMO Gap | 6.3 | A relatively large gap suggests high chemical stability. |
Prediction of Reaction Energetics and Transition States
Computational chemistry can model the entire course of a chemical reaction, providing valuable data on its feasibility and speed. This involves calculating the energy of reactants, products, and, crucially, the transition state—the highest energy point on the reaction pathway. rsc.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. acs.orgacs.org
For this compound, these methods could be used to predict the energetics of important reactions, such as nucleophilic aromatic substitution or reductive dechlorination. For instance, modeling the reaction with a hydroxyl radical could elucidate a key degradation pathway in the environment. The calculations would identify the most likely site of attack on the benzene (B151609) ring and the energy barrier for the reaction to occur. This information is vital for understanding the molecule's persistence and potential transformation products. DFT calculations can be employed to study the impact of adsorbates, like chlorine, on the reaction energetics on catalytic surfaces. rsc.org
Molecular Dynamics and Simulation Studies
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to predict the physical movements of atoms and molecules over time. MD simulations apply classical mechanics to large systems, providing a dynamic picture of molecular behavior.
Investigations of Intermolecular Interactions and Crystal Packing
MD simulations can reveal how molecules of this compound interact with each other in the solid state. These intermolecular forces determine the crystal structure, which in turn influences physical properties like melting point and solubility.
Simulations would likely show that the crystal packing is governed by a combination of van der Waals forces, dipole-dipole interactions from the polar nitrile group, and potentially halogen bonding involving the chlorine atoms. A key interaction for aromatic systems is π-π stacking, where the electron-rich benzene rings align with each other. nih.gov Understanding these interactions is critical for predicting how the compound will behave in various physical states and for designing materials with specific properties. Recent studies on similar chlorinated molecules have successfully used DFT to analyze dimer stability and intermolecular interactions that dictate crystal structures. mdpi.com
Hypothetical Intermolecular Interaction Energies for this compound Dimers
| Interaction Type | Configuration | Estimated Energy (kcal/mol) |
|---|---|---|
| π-π Stacking | Parallel-displaced | -2.5 to -4.0 |
| Halogen Bonding (C-Cl···N) | Linear | -1.5 to -3.0 |
| Dipole-Dipole | Antiparallel | -2.0 to -3.5 |
Modeling Environmental Transport and Degradation Pathways
The fate of this compound in the environment is a significant concern. MD simulations can model its behavior in complex environmental systems like soil and water. These models can predict how the molecule partitions between different environmental compartments, such as its tendency to adsorb to soil particles versus dissolving in water. oup.comnih.gov
Furthermore, simulations can model potential degradation pathways. For chlorinated organic compounds, reductive dechlorination is a common anaerobic biodegradation pathway. acs.org Computational models can simulate the interaction of this compound with microbial enzymes or reactive chemical species like hydroxyl radicals to predict the likelihood and products of degradation. mdpi.com Such models are crucial for environmental risk assessment, helping to predict the compound's persistence, mobility, and potential for bioaccumulation. Studies have shown that for many organic pollutants, reactions with OH radicals are a primary driver of transformation. nih.gov
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches
Chemoinformatics combines chemistry, computer science, and information technology to analyze chemical data. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These are statistical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physical properties (QSPR). unc.edunih.gov
For this compound, a QSAR model could be developed to predict its toxicity. mdpi.comnih.gov This would involve calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's structure. These descriptors could include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and transport properties (like the octanol-water partition coefficient, LogP).
By building a statistical model based on a training set of related compounds with known toxicities, the model could then predict the toxicity of this compound. youtube.com Similarly, a QSPR model could predict physical properties like boiling point, vapor pressure, or water solubility. These predictive models are invaluable for prioritizing chemicals for further testing and for regulatory purposes.
Hypothetical Molecular Descriptors for a QSAR/QSPR Model of this compound
| Descriptor | Hypothetical Value | Relevance |
|---|---|---|
| Molecular Weight | 242.9 g/mol | Basic property influencing transport and distribution. |
| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates potential for bioaccumulation in fatty tissues. |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Relates to transport properties like membrane permeability. |
| Number of Halogen Atoms | 4 | Often correlated with increased toxicity and persistence. |
Predictive Modeling for Chemical Reactivity and Environmental Fate
Predictive modeling in this context involves the use of computational algorithms and theoretical frameworks to estimate the physicochemical properties and forecast the transformation and transport of this compound in the environment. These models are crucial for ecological risk assessment and the management of chemical pollutants.
Physicochemical Properties:
The foundation of any predictive model is the accurate estimation of the compound's fundamental physicochemical properties. For this compound, some of these properties have been calculated and are available in chemical databases. chemsrc.com These parameters are essential inputs for models that predict environmental distribution and bioavailability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇HCl₄N | chemsrc.com |
| Molecular Weight | 240.90 g/mol | chemsrc.com |
| Density | 1.66 g/cm³ | chemsrc.com |
| Boiling Point | 295 °C | chemsrc.com |
| Flash Point | 124 °C | chemsrc.com |
| LogP (octanol-water partition coefficient) | 4.17 | chemsrc.com |
| Polar Surface Area (PSA) | 23.79 Ų | chemsrc.com |
| Refractive Index | 1.616 | chemsrc.com |
This table is interactive. Users can sort columns by clicking on the headers.
Environmental Fate Modeling:
The environmental fate of this compound is determined by a combination of processes including degradation (photochemical, biological), transport, and partitioning between different environmental compartments (air, water, soil, biota).
Photodegradation: One of the primary degradation pathways for chlorinated aromatic compounds in the environment is photolysis, driven by sunlight. nih.gov Studies on the related fungicide chlorothalonil (B1668833) (2,4,5,6-tetrachloroisophthalonitrile) show that photodegradation is a major dissipation pathway, which can be enhanced by natural photosensitizers like dissolved organic matter. nih.gov The photodegradation of chlorothalonil in water has been shown to proceed through reductive dechlorination, leading to the formation of less chlorinated benzonitrile (B105546) derivatives. nih.gov It is highly probable that this compound undergoes similar photochemical transformations. Computational models can predict the rates and products of these reactions by simulating the absorption of UV light and the subsequent chemical reactions.
Biodegradation: The microbial breakdown of chlorinated organic compounds is another critical aspect of their environmental persistence. Aerobic and anaerobic microbes can transform these compounds, often through pathways involving dechlorination. nih.gov For instance, the degradation of pentachlorophenol, another organochlorine pesticide, is known to proceed through a pathway involving reductive dehalogenation. nih.gov Predictive models for biodegradation use quantitative structure-biodegradability relationships (QSBRs) to estimate the likelihood and rate of microbial degradation based on the molecular structure of the compound.
Transport and Partitioning: The high LogP value of this compound (4.17) suggests a strong tendency to adsorb to soil and sediment rather than remaining in water. chemsrc.comnih.gov This property minimizes the potential for groundwater contamination but can lead to accumulation in solid matrices. nih.gov Fugacity-based models can be employed to predict the distribution of the chemical in a model environment, estimating its concentration in various compartments over time.
In Silico Screening for Novel Derivative Design
In silico screening involves the use of computational methods to evaluate large virtual libraries of chemical compounds for their potential biological activity and other properties. This approach can accelerate the discovery of new molecules with specific functionalities, such as enhanced efficacy or reduced toxicity. For this compound, this could involve designing derivatives with improved pesticidal properties or, conversely, derivatives that are more readily biodegradable.
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a cornerstone of in silico screening. It is a modeling approach that correlates the variation in the biological activity (or other properties) of a series of compounds with changes in their molecular features, known as descriptors. nih.govmdpi.com These descriptors can be electronic (e.g., orbital energies, partial charges), steric (e.g., molecular volume, shape indices), or hydrophobic (e.g., LogP). nih.govresearchgate.net
A typical QSAR study for designing novel derivatives based on the this compound scaffold would involve:
Designing a Virtual Library: Creating a set of hypothetical derivatives by systematically modifying the parent structure (e.g., by adding, removing, or substituting functional groups).
Calculating Molecular Descriptors: Using computational chemistry software to calculate a wide range of descriptors for each derivative in the virtual library.
Developing a QSAR Model: If experimental data for a set of related compounds is available, a statistical model is built to relate the descriptors to the observed activity.
Predicting Activity: The developed QSAR model is then used to predict the activity of the new, virtual derivatives.
Table 2: Illustrative QSAR Descriptors for Hypothetical Derivatives of this compound
| Hypothetical Derivative (Modification) | Predicted LogP | Predicted Polar Surface Area (Ų) | Predicted Biological Activity (Arbitrary Units) |
| Parent (this compound) | 4.17 | 23.79 | 1.00 |
| Addition of a hydroxyl group | 3.85 | 44.02 | 1.25 |
| Replacement of a chlorine with a methyl group | 4.35 | 23.79 | 0.95 |
| Addition of an amino group | 3.78 | 49.82 | 1.32 |
| Replacement of the nitrile with a carboxyl group | 3.54 | 61.05 | 0.80 |
This table is for illustrative purposes only to demonstrate the concept of in silico screening and QSAR. The predicted values are not based on a validated QSAR model.
By analyzing the QSAR models, chemists can identify the molecular properties that are most influential for a desired outcome. For example, a model might reveal that increasing the polar surface area while maintaining a certain level of hydrophobicity leads to higher biological activity. mdpi.com This knowledge can then guide the synthesis of the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches. nih.govmdpi.com The ultimate goal is the rational design of new molecules with optimized properties. acs.org
Future Research Directions and Emerging Paradigms in 2,3,4,5 Tetrachlorobenzonitrile Studies
Development of Sustainable and Atom-Economical Synthetic Pathways for TCBN
Traditional synthetic routes to polychlorinated aromatics often rely on harsh conditions and multi-step processes with poor atom economy, generating significant waste. The future of TCBN synthesis lies in the adoption of green chemistry principles to create more efficient and environmentally benign pathways.
One promising approach involves the direct, catalyzed cyanation of a 1,2,3,4-tetrachlorobenzene (B165215) precursor. Palladium-catalyzed cross-coupling reactions, which have been successfully used to synthesize polychlorinated biphenyls, could be adapted for this purpose. uiowa.edu Such methods offer high yields and selectivity under milder conditions than classical methods.
Another avenue of research is the development of processes that utilize recyclable catalysts and solvents. For instance, a novel green synthesis for benzonitrile (B105546) uses an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal salt catalysts and simplifying product recovery. rsc.orgresearchgate.net Applying this concept to a chlorinated precursor like tetrachlorobenzene could significantly reduce the environmental footprint of TCBN production. The ideal future synthesis would maximize the incorporation of all reactant atoms into the final product, avoid hazardous reagents, and minimize energy consumption.
Key Research Objectives for Sustainable TCBN Synthesis:
Development of a direct, single-step cyanation of tetrachlorobenzene using non-toxic cyanide sources.
Design of heterogeneous catalysts that can be easily recovered and reused.
Exploration of solvent-free reaction conditions or the use of green solvents like ionic liquids or supercritical fluids.
Exploration of Novel Derivatization Strategies for Advanced Functional Materials and Biocatalysts
The unique electronic properties of TCBN, imparted by four electron-withdrawing chlorine atoms and a nitrile group, make it an interesting scaffold for creating novel functional molecules. Future research will focus on controlled derivatization of TCBN to build advanced materials and to develop new biocatalytic systems.
The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, or heterocyclic rings like tetrazoles. These transformations can be used to create monomers for high-performance polymers, specialized ligands for catalysis, or building blocks for pharmaceuticals.
A particularly innovative direction is the use of biocatalysis to achieve highly specific and environmentally friendly transformations. nih.govnih.gov Enzymes, operating under mild aqueous conditions, can offer exquisite selectivity, often avoiding the need for complex protection-deprotection steps common in traditional chemistry. nih.gov For example, a nitrilase enzyme could be engineered to selectively hydrolyze TCBN to 2,3,4,5-tetrachlorobenzoic acid, a potentially valuable precursor. Furthermore, organisms could be developed to use TCBN or its derivatives as substrates, effectively turning a pollutant into a building block for valuable chemicals. youtube.com This approach aligns with the goals of a sustainable bio-based economy. nih.gov
Potential Derivatization Pathways and Applications:
| Reaction Type | Product | Potential Application |
|---|---|---|
| Hydrolysis | 2,3,4,5-Tetrachlorobenzoic acid | Monomer for specialty polymers, precursor for agrochemicals. |
| Reduction | 2,3,4,5-Tetrachlorobenzylamine | Building block for pharmaceuticals, epoxy curing agent. |
| [2+3] Cycloaddition | Substituted Tetrazole | Component in energetic materials, ligand for metal complexes. |
Integrated Remediation Technologies for Environmental Contamination by Halogenated Benzonitriles
Environmental contamination by persistent chlorinated organic compounds like TCBN requires robust and efficient remediation strategies. Experience with other chlorinated solvents has shown that single-technology approaches are often inefficient, leading to the development of integrated remediation systems that combine multiple technologies synergistically. youtube.com
A future-forward approach for a site contaminated with halogenated benzonitriles would involve a multi-stage strategy. regenesis.com For a source zone with high concentrations, aggressive physical or chemical methods would be employed for mass reduction. This could include thermal remediation, where electrical heating volatilizes and degrades contaminants, or in-situ chemical reduction (ISCR) using reagents like zero-valent iron (ZVI) to break down the chlorinated molecules. augustmack.com
Following source treatment, a more cost-effective, long-term polishing step would manage the dissolved plume. Enhanced bioremediation, where nutrients are injected to stimulate native or introduced microorganisms capable of degrading the contaminant, is a common choice. mdpi.com The entire process can be made more efficient by coupling these treatments with systems like groundwater circulation wells, which improve the distribution of reagents and enhance contact with contaminants. nih.gov The goal of this integrated approach is to shorten remediation timelines, reduce costs, and achieve more complete site closure. youtube.com
Table Comparing Roles of Different Remediation Technologies in an Integrated System:
| Technology | Primary Function | Target Area | Advantages in an Integrated System |
|---|---|---|---|
| Thermal Remediation | Rapid mass destruction/removal | High-concentration source zones | Quickly reduces contaminant mass, decreasing the load for subsequent polishing steps. augustmack.com |
| In-Situ Chemical Reduction (ISCR) | Chemical destruction of contaminants | Source zones and high-concentration plumes | Rapidly degrades parent compounds, can be combined with bioremediation agents. regenesis.comaugustmack.com |
| Enhanced Bioremediation | Microbial degradation to non-toxic end products | Dissolved-phase plumes | Cost-effective for large, lower-concentration plumes; sustainable long-term solution. mdpi.com |
| Permeable Reactive Barriers (PRB) | Passive groundwater treatment | Plume containment | Prevents off-site migration and acts as a long-term polishing barrier. augustmack.com |
Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Monitoring of Transformation Processes
Effective implementation of the synthetic, derivatization, and remediation strategies described above requires precise, real-time monitoring. Future research will increasingly rely on advanced spectroscopic and imaging techniques that can provide detailed molecular information directly from a complex matrix (in-situ) without disruptive sample extraction.
Raman Spectroscopy is a powerful tool for this purpose. It provides a molecule-specific vibrational fingerprint, allowing for the identification and quantification of TCBN and its various transformation products simultaneously. The development of portable, robust Raman probes enables in-situ monitoring within a chemical reactor or directly in the subsurface at a contaminated site. This has been successfully demonstrated for monitoring complex biological processes in real-time, highlighting its potential for tracking remediation. nih.gov
Fluorescence Spectroscopy offers another highly sensitive method for in-situ monitoring. nih.gov While TCBN itself may not be strongly fluorescent, its degradation products or interactions with fluorescent probes could be tracked. For example, changes in the fluorescence of natural organic matter can serve as a proxy for microbial activity during bioremediation. frontiersin.org In other applications, fluorescence imaging has been used to visualize the uptake and distribution of pollutants and nanoparticles in biological systems, a technique that could be adapted to study the fate of TCBN in phytoremediation or bioaccumulation studies. acs.org
Q & A
Q. What are the optimal synthetic routes for 2,3,4,5-Tetrachlorobenzonitrile to maximize yield and purity?
Methodological Answer: The synthesis of this compound can be optimized using halogenation and cyanation strategies. For benzonitrile derivatives, direct chlorination of the benzene ring with Cl₂ or SO₂Cl₂ under controlled temperatures (80–120°C) is common. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity for tetrachlorination. Post-synthesis, recrystallization in nonpolar solvents (e.g., hexane) improves purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for chlorinated benzonitriles due to high sensitivity to halogenated compounds. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to reduce matrix interference. For aqueous samples, liquid-liquid extraction with dichloromethane achieves recoveries >85%. Confirmatory analysis via tandem MS/MS (e.g., MRM mode) enhances specificity .
Q. How should researchers select chromatographic conditions for separating this compound from co-eluting contaminants?
Methodological Answer: Reverse-phase HPLC with a polar-embedded stationary phase (e.g., Zorbax Eclipse Plus C18) and gradient elution (acetonitrile:water 60:40 to 90:10 over 20 min) effectively resolves chlorinated benzonitriles. Adjusting pH to 3.0 with formic acid minimizes peak tailing. For GC, a DB-5MS column (30 m × 0.25 mm) with a 1.0 µm film thickness provides optimal separation .
Q. What spectroscopic methods are critical for structural characterization of this compound?
Methodological Answer: ¹H/¹³C NMR in CDCl₃ identifies substitution patterns: aromatic protons are absent, and nitrile carbons appear at ~115 ppm. IR spectroscopy confirms the C≡N stretch at ~2230 cm⁻¹. High-resolution mass spectrometry (HRMS) in ESI⁻ mode provides accurate m/z for molecular ion validation (C₇HCl₄N: theoretical 256.86 g/mol) .
Q. How can solvent systems be optimized for recrystallizing this compound?
Methodological Answer: Slow cooling of a saturated solution in ethanol/water (70:30 v/v) yields high-purity crystals. Solubility tests at 25°C and 60°C guide solvent selection. For thermally unstable derivatives, use nonpolar solvents like hexane with seed crystals to initiate nucleation. Purity is validated via melting point consistency (literature range: 160–165°C) .
Advanced Research Questions
Q. How can computational models predict the environmental persistence of this compound?
Methodological Answer: Density functional theory (DFT) calculates bond dissociation energies (BDEs) to predict photodegradation rates. QSAR models estimate half-lives in soil (e.g., EPI Suite). Molecular docking studies with cytochrome P450 enzymes identify potential metabolic pathways. Validation requires comparative experimental data from UV-Vis degradation assays (λ = 254 nm) .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer: Cross-species metabolic profiling (e.g., liver microsomes from rats vs. humans) identifies interspecies variability. Dose-response studies in zebrafish embryos (OECD TG 236) and mammalian cell lines (e.g., HepG2) assess acute vs. chronic effects. Meta-analysis of existing data (e.g., ATSDR reports) highlights gaps in exposure duration or metabolite identification .
Q. How are isotope-labeled analogs used to trace metabolic pathways of this compound?
Methodological Answer: Deuterium or ¹³C labeling at the benzonitrile group enables tracking via LC-MS/MS. In vivo studies in rodent models administer ¹⁴C-labeled compounds, followed by radiometric analysis of urine and feces. Stable isotope dilution mass spectrometry (SIDMS) corrects for matrix effects in tissue samples .
Q. What experimental designs minimize confounding factors in phytotoxicity studies of chlorinated benzonitriles?
Methodological Answer: Controlled hydroponic systems with Arabidopsis thaliana eliminate soil variability. Dose-response curves (0.1–100 µM) assess root elongation inhibition (OECD 208). Confocal microscopy with fluorescent probes (e.g., DCFH-DA) quantifies oxidative stress. Parallel studies on soil microbes (via 16S rRNA sequencing) differentiate direct toxicity from microbiome-mediated effects .
Q. How can advanced mass spectrometry techniques reduce matrix interference in biological samples?
Methodological Answer: Immunoaffinity cleanup using monoclonal antibodies against chlorinated benzonitriles enhances specificity. Post-column infusion experiments identify ion suppression zones in LC-MS. SWATH acquisition (DIA mode) increases coverage of low-abundance metabolites. Method validation follows EMA guidelines for precision (RSD <15%) and recovery (70–120%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
